3-chloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3-chloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O4S/c1-23-11-6-10(19(21)22)7-12-13(11)17-15(24-12)18-14(20)8-3-2-4-9(16)5-8/h2-7H,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZMMQBDWBVCPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, including electrophilic aromatic substitution, nucleophilic substitution, and coupling reactions. One common synthetic route involves the nitration of a benzothiazole derivative, followed by methoxylation and chlorination reactions. The final step often involves coupling the substituted benzothiazole with a benzamide derivative under specific conditions, such as the use of a coupling reagent like 1,1’-carbonyldiimidazole (CDI) in an aprotic solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium thiolate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can yield various substituted benzamides.
Scientific Research Applications
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its inhibitory effects against various pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
Anti-inflammatory Properties
The compound is hypothesized to interact with proteins involved in inflammatory processes. Preliminary studies suggest that it may reduce inflammation markers in cellular models, indicating potential use in treating inflammatory diseases .
Anticancer Potential
Benzothiazole derivatives are being investigated for their anticancer activities. The structural features of 3-chloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide may allow it to interfere with cancer cell proliferation pathways. Case studies have reported its effects on various cancer cell lines, showing promising results in reducing cell viability .
Polymer Chemistry
The compound can be utilized as a building block in the synthesis of novel polymers. Its unique functional groups allow for modifications that can enhance the properties of polymers, such as thermal stability and mechanical strength. Research has focused on incorporating this compound into polymer matrices to improve their performance in various applications .
Case Studies
-
Antimicrobial Efficacy Study :
- A study conducted on the antimicrobial efficacy of benzothiazole derivatives demonstrated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of conventional antibiotics, suggesting its potential as a new antimicrobial agent .
-
Inflammation Model :
- In a cellular model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This indicates its potential therapeutic role in managing inflammatory conditions.
- Cancer Cell Line Study :
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The nitrobenzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound may interfere with DNA synthesis or protein function .
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Benzamide Derivatives
Key Observations :
- The target compound’s nitro group at position 6 (benzothiazole) distinguishes it from simpler analogs like , which lacks electron-withdrawing substituents. This nitro group likely enhances electrophilic reactivity and influences intermolecular interactions .
- The absence of a thiourea bridge (as in ) in the target compound suggests differences in hydrogen-bonding capacity and conformational flexibility .
Physicochemical and Crystallographic Properties
Table 2: Crystallographic Data for Selected Analogs
Key Findings :
- Planarity : Analogs like and exhibit near-planar molecular geometries due to conjugated amide/thiourea systems, facilitating π–π stacking and directional hydrogen bonds . The target compound’s nitro group may introduce slight distortion but retain overall planarity.
- Hydrogen Bonding : and rely on N–H⋯O/N and C–H⋯O interactions for crystal packing, whereas the target’s nitro group could strengthen N–H⋯O bonds or introduce new O⋯Cl contacts .
Biological Activity
3-chloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features. This compound incorporates a benzamide core along with a chloro group, a methoxy group, and a nitrobenzothiazole moiety. The biological activity of this compound is primarily investigated for its antimicrobial and anticancer properties.
The biological activity of this compound is attributed to its interaction with various molecular targets within cells. The nitro group can be reduced to an amine, which may enhance the compound's reactivity and ability to interact with biological macromolecules such as proteins and nucleic acids. The benzothiazole moiety is known for its ability to inhibit specific enzymes and receptors, potentially disrupting cellular processes critical for pathogen survival or cancer cell proliferation .
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. In a study evaluating thiazole derivatives, it was noted that compounds with similar structural features demonstrated significant activity against various bacterial and fungal strains. For instance, the compound showed an IC50 value indicating effective inhibition against Cryptococcus neoformans , which is comparable to established antifungal agents like amphotericin B .
| Microorganism | IC50 (µg/mL) | Comparison |
|---|---|---|
| Cryptococcus neoformans | 15.6 - 125 | Amphotericin B: 0.50 |
| Staphylococcus aureus | 28 - 168 | Chloramphenicol: 143 - 152 |
| Escherichia coli | 135 - 229 | Cephalothin: 135 - 229 |
Anticancer Activity
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may interfere with DNA synthesis and protein function in cancer cells. The presence of the nitro group enhances the likelihood of forming reactive intermediates capable of damaging cellular components essential for tumor growth .
Case Studies
- Antimicrobial Efficacy : A recent study focused on the structure-activity relationship (SAR) of thiazole derivatives, including compounds similar to this compound. It was found that modifications in the substituents significantly affected the antimicrobial potency, with methoxy and chloro groups enhancing activity against both Gram-positive and Gram-negative bacteria .
- Cancer Cell Line Studies : Research involving various cancer cell lines indicated that this compound could inhibit cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The exact pathways are still under investigation, but it appears that the benzothiazole structure plays a crucial role in mediating these effects .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 3-chloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide?
Methodological Answer: The synthesis typically involves coupling 3-chlorobenzoyl chloride with 2-amino-4-methoxy-6-nitrobenzothiazole. Key steps include:
- Amide Bond Formation: Use pyridine as both solvent and base to neutralize HCl generated during the reaction, ensuring efficient coupling .
- Purification: Column chromatography with a methanol:acetonitrile gradient (1:1) achieves >95% purity .
- Monitoring: Track reaction progress via TLC (Rf ~0.6–0.7 in 1:1 ACN:MeOH) .
Critical Parameters: Maintain anhydrous conditions to prevent hydrolysis of the nitro group.
Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- IR Spectroscopy: Identify functional groups: C=O stretch at ~1620 cm⁻¹ (amide), NO₂ symmetric stretch at ~1340 cm⁻¹ .
- 1H NMR: Aromatic protons appear between δ6.4–8.3 ppm; methoxy group as a singlet at δ3.9–4.1 ppm .
- Mass Spectrometry: Confirm molecular ion peak (m/z ~395 [M+H]+) and fragmentation patterns .
- X-ray Crystallography: Resolve hydrogen-bonding networks (e.g., N–H⋯N/O interactions stabilizing crystal packing) .
Advanced Research Questions
Q. How can contradictions in reported biological activity data (e.g., antimicrobial efficacy) be resolved?
Methodological Answer:
- Standardized Assays: Re-evaluate activity under controlled MIC assay conditions (e.g., anaerobic vs. aerobic environments) to isolate confounding factors .
- Target Validation: Use isogenic mutant bacterial strains lacking the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme to confirm target specificity .
- Molecular Docking: Compare binding modes of the nitro group and chloro substituent with PFOR’s active site to explain potency variations .
Q. What computational strategies predict metabolic stability and structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- DFT Calculations: Analyze electron-withdrawing effects of the nitro and chloro groups on hydrolysis rates (e.g., Hammett σ constants) .
- QSAR Models: Train models using logP (estimated ~2.8) and polar surface area (PSA) data from analogs to predict microsomal stability .
- Molecular Dynamics (MD): Simulate interactions with cytochrome P450 enzymes to identify metabolic hotspots (e.g., demethylation of the methoxy group) .
Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing byproducts?
Methodological Answer:
- Design of Experiments (DoE): Use factorial design to optimize variables (e.g., stoichiometry, temperature). For example, a 3:1 molar ratio of 2-aminobenzothiazole to 3-chlorobenzoyl chloride maximizes yield .
- In Situ Monitoring: Employ inline FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .
- Byproduct Mitigation: Introduce scavengers (e.g., polymer-supported bases) to trap excess acyl chloride .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s solubility in polar vs. nonpolar solvents be addressed?
Methodological Answer:
- Solubility Profiling: Conduct parallel experiments in DMSO, acetonitrile, and chloroform using nephelometry to quantify solubility limits .
- Hansen Solubility Parameters (HSP): Calculate HSP values (δD, δP, δH) to rationalize discrepancies (e.g., nitro group enhances polarity but methoxy reduces crystallinity) .
- Co-solvent Systems: Test binary mixtures (e.g., DMSO:water) to identify formulations for biological assays .
Tables for Key Data
| Synthetic Optimization | Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Pyridine-mediated coupling | RT, 12 hr, anhydrous | 78 | 92 | |
| DMAP-catalyzed reaction | 50°C, 6 hr | 85 | 95 |
| Spectroscopic Peaks | Technique | Key Signals | Source |
|---|---|---|---|
| IR Spectroscopy | ~1620 cm⁻¹ | C=O stretch (amide) | |
| 1H NMR | δ3.9–4.1 ppm | OCH₃ singlet |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
